Home > Products > Screening Compounds P137379 > 2-(2,6-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(2,6-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-(2,6-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-6125738
CAS Number:
Molecular Formula: C18H19Cl2NO2
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents the core structure of many tetrahydroisoquinoline derivatives explored for various biological activities. Its synthesis, often involving the Pomeranz–Fritsch–Bobbitt cyclization, is well-documented. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (±)-7

  • Compound Description: This compound exhibits high affinity for σ2 receptors and has been investigated as a potential PET radiotracer for imaging σ2 receptor function in the central nervous system. []
  • Compound Description: This compound has shown sedative-anxiolytic properties in animal studies when administered at doses of 10 and 20 mg/kg. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel. Its hepatic uptake and excretion mechanisms have been studied extensively. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

  • Compound Description: These compounds were synthesized and evaluated as potential multidrug resistance reversers, specifically targeting P-glycoprotein (P-gp). []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was explored for their anticonvulsant activity in animal models of epilepsy. Structure-activity relationship (SAR) studies were conducted to optimize their efficacy. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

  • Compound Description: This compound has been synthesized using a cyclization reaction of a dimethylacetal under acidic conditions. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative, is of interest due to its crystal structure exhibiting pseudosymmetry. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was used in electrochemical oxidation studies and attempted syntheses of the corresponding 1,4-dihydro-3(2H)-isoquinolone derivative. []
  • Compound Description: This compound serves as a precursor in the synthesis of novel chiral catalysts. Its crystal structure reveals a half-boat conformation of the N-containing six-membered ring. []

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a key intermediate in the synthesis of various 1,2,3,4-tetrahydroisoquinoline derivatives. It is often synthesized using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a starting material. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (I)

  • Compound Description: This compound has been synthesized and studied for its antibacterial activity against a panel of eight bacterial pathogens. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This chiral tetrahydroisoquinoline derivative has been synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) using a stereoselective cyclization reaction. [, ]

2-(1,4-Benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: These compounds were synthesized and investigated for their alpha-adrenolytic activity, including their effects on platelet aggregation and alpha-adrenoceptor inhibition. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound has been structurally characterized, with its crystal structure revealing a flattened boat conformation of the N-containing ring. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this compound has been analyzed, highlighting a twist conformation of the N-containing six-membered ring. []

(4RS)‐6,7‐Dimethoxy‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound's crystal structure has been analyzed, revealing conformational differences between the two independent molecules in the asymmetric unit. []

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This compound series, structurally related to benzoisogranatanines, has been synthesized and studied for its potential biological activities. []

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds, featuring a halobenzyl group at the 1-position, represents a direct structural modification of the tetrahydroisoquinoline scaffold. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displays hypotensive and bronchodilating properties and has been studied for its potential interaction with COMT and MAO enzymes. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound, featuring a thiazole ring linked to the tetrahydroisoquinoline moiety, has been determined. []

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds represents further structural modifications of the tetrahydroisoquinoline scaffold, incorporating a (halophenoxy)methyl group at the 1-position. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series was designed to identify potent and safe modulators of P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2)

  • Compound Description: This compound emerged as a potent inhibitor of deoxyribonuclease I (DNase I), with potential applications in understanding apoptotic cell death pathways. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This compound, with bulky substituents, exhibited significant tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives as Anticonvulsant Agents

  • Compound Description: A 3D pharmacophore model was developed based on these compounds to predict anticonvulsant activity, specifically targeting noncompetitive AMPA receptor antagonism. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

  • Compound Description: These compounds were synthesized using a Pummerer-type cyclization reaction, demonstrating the versatility of this reaction in constructing heterocyclic systems. [, ]

2-Alkyl-1,2,3,4-tetrahydroisoquinoline Hydrochlorides

  • Compound Description: This series of compounds, featuring alkyl substituents at the 2-position, were studied for their toxicity and effects on circulatory and smooth muscle systems. []

2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: These compounds were designed and evaluated as specific bradycardic agents, targeting heart rate reduction with minimal impact on blood pressure. []

1-Substituted 1,2,3,4‐Tetrahydroisoquinoline Alkaloids

  • Compound Description: These compounds were synthesized via asymmetric reduction of the corresponding 3,4-dihydroisoquinolines or iminium salts, showcasing the utility of chiral reagents in creating enantioenriched tetrahydroisoquinolines. []

Properties

Product Name

2-(2,6-dichlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C18H19Cl2NO2/c1-22-17-8-12-6-7-21(10-13(12)9-18(17)23-2)11-14-15(19)4-3-5-16(14)20/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

BVQICMUNMSRMJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC=C3Cl)Cl)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC=C3Cl)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.